Pemedolac

Description

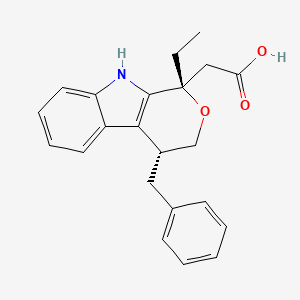

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,4R)-4-benzyl-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUODSZYUAZDIF-AOMKIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C([C@H](CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114030-44-3, 114716-16-4 | |

| Record name | Dexpemedolac [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114030443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemedolac [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114716164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEMEDOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7VK7RH5C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXPEMEDOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5285077I2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pemedolac's Mechanism in Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemedolac is a potent, long-acting, non-narcotic analgesic agent that functions as a non-steroidal anti-inflammatory drug (NSAID).[1] A distinguishing feature of pemedolac is the significant separation between its analgesic and anti-inflammatory properties, with profound analgesic effects observed at doses substantially lower than those required to elicit anti-inflammatory responses or cause gastric irritation.[1] The active component of this racemic compound is the (+)-enantiomer, PEM-420.[2][3] The primary mechanism of action of pemedolac in nociception is the inhibition of prostaglandin synthesis, a hallmark of NSAIDs.[3] However, detailed characterization of its selectivity for the cyclooxygenase (COX) isoforms, COX-1 and COX-2, is not extensively reported in publicly available literature. This guide synthesizes the current understanding of pemedolac's mechanism of action, supported by available preclinical data.

Core Mechanism of Action in Nociception

Pemedolac exerts its analgesic effects through the peripheral inhibition of the cyclooxygenase (COX) enzymes. This inhibition curtails the conversion of arachidonic acid into prostaglandins, specifically prostaglandin E2 (PGE2) and prostacyclin (PGI2), which are key mediators in sensitizing peripheral nociceptors to noxious stimuli.[3] By reducing the local concentration of these pro-inflammatory and algesic mediators, pemedolac effectively raises the pain threshold.

The analgesic activity of pemedolac is independent of the opioid pathway. This is evidenced by its inactivity in the hot plate and tail-flick tests, the lack of antagonism by the opioid receptor antagonist naloxone, and the absence of tolerance development upon repeated administration.[1]

While it is established that pemedolac is a COX inhibitor, specific data regarding its relative inhibitory potency and selectivity for the COX-1 and COX-2 isoforms (IC50 values) are not available in the reviewed literature.[4] This information is critical for a complete understanding of its efficacy and gastrointestinal safety profile relative to other NSAIDs.

Signaling Pathway: Arachidonic Acid Cascade and Pemedolac's Site of Action

Quantitative Preclinical Data

The following tables summarize the available quantitative data for pemedolac and its active enantiomer, PEM-420, in various preclinical models of nociception and inflammation.

Table 1: Analgesic Efficacy of Pemedolac and PEM-420

| Compound | Test | Species | ED₅₀ (mg/kg, p.o.) | Citation(s) |

| Pemedolac | Phenylbenzoquinone-induced Writhing | Mouse | < 2.0 | [1] |

| PEM-420 | Phenylbenzoquinone-induced Writhing | Mouse | 0.80 | [3] |

| PEM-420 | Acetic Acid-induced Writhing | Mouse | 0.92 | [3] |

| PEM-420 | Acetylcholine-induced Writhing | Mouse | 0.075 | [3] |

| Pemedolac | Paw Pressure Test (Randall-Selitto) | Rat | < 2.0 | [1] |

| PEM-420 | Paw Pressure Test (Randall-Selitto) | Rat | 0.55 | [3] |

| PEM-420 | Acetic Acid-induced Writhing | Rat | 8.4 | [3] |

Table 2: Inhibition of Prostaglandin Synthesis by PEM-420

| Prostaglandin | ED₅₀ (mg/kg, p.o.) | Citation(s) |

| PGI₂ | 0.5 | [3] |

| PGE₂ | 1.2 | [3] |

Table 3: Anti-Inflammatory and Gastric Liability Profile

| Compound | Test | Species | ED₅₀ / UD₅₀ (mg/kg, p.o.) | Citation(s) |

| Pemedolac | Carrageenan-induced Paw Edema | Rat | ~100 | [1] |

| Pemedolac | Acute Ulcerogenic Liability | Rat | UD₅₀ = 107 | [1] |

| PEM-420 | Acute Ulcerogenic Liability (fasted) | Rat | UD₅₀ = 99 | [3] |

| PEM-420 | Subacute Ulcerogenic Liability (fed, 4 days) | Rat | UD₅₀ = 74 (mg/kg/day) | [3] |

Experimental Protocols

Disclaimer: The following are generalized protocols for the experimental models cited in the literature for pemedolac. Specific parameters from the original studies may vary as the full-text publications were not available for review.

Phenylbenzoquinone-Induced Writhing Test (Mouse)

This model assesses visceral pain and the efficacy of peripherally acting analgesics.

-

Animals: Male mice are typically used.

-

Acclimation: Animals are acclimated to the testing environment.

-

Drug Administration: Pemedolac or its vehicle is administered orally (p.o.) at predetermined times before the noxious stimulus.

-

Induction of Writhing: A solution of phenylbenzoquinone (PBQ) in ethanol, diluted in distilled water, is injected intraperitoneally (i.p.).

-

Observation: Immediately after PBQ injection, mice are placed in individual observation chambers. The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 5-10 minutes).

-

Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group. The ED₅₀, the dose that produces a 50% reduction in writhing, is then calculated.

Randall-Selitto Paw Pressure Test (Rat)

This test measures mechanical nociceptive thresholds, particularly in models of inflammatory pain.[5][6]

-

Animals: Male rats are commonly used.

-

Induction of Inflammation (Optional but typical): An inflammatory agent (e.g., brewer's yeast suspension) is injected into the plantar surface of one hind paw to induce hyperalgesia.[6]

-

Acclimation and Restraint: Rats are gently restrained, often by wrapping in a soft cloth, allowing the hind paw to be accessible.[5]

-

Drug Administration: Pemedolac or its vehicle is administered orally at specified times before testing.

-

Application of Pressure: A device with a blunt, conical tip is applied to the dorsal or plantar surface of the paw, and pressure is gradually and uniformly increased.[5][7]

-

Endpoint: The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold. A cut-off pressure is established to prevent tissue damage.

-

Data Analysis: The increase in the pain pressure threshold in drug-treated animals is compared to that in vehicle-treated controls. The ED₅₀ is calculated as the dose required to produce a 50% maximal possible effect.

Workflow for Preclinical Analgesic Assessment

Conclusion

Pemedolac is a potent non-narcotic analgesic whose mechanism of action in nociception is primarily driven by the peripheral inhibition of prostaglandin synthesis via the cyclooxygenase pathway. Its notable separation of analgesic and anti-inflammatory/ulcerogenic doses suggests a potentially favorable therapeutic window. The active enantiomer, PEM-420, has been shown to effectively reduce levels of PGE2 and PGI2. While the fundamental mechanism is understood, a significant gap in the publicly available data is the lack of specific COX-1/COX-2 selectivity information. Further investigation to elucidate this selectivity would be invaluable for a more complete characterization of pemedolac's pharmacological profile and its potential advantages or disadvantages compared to other NSAIDs.

References

- 1. Pemedolac: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and analgesic activity of pemedolac (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic activities of PEM-420, the active eutomer of pemedolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pemedolac - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Randall–Selitto test - Wikipedia [en.wikipedia.org]

- 7. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pemedolac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemedolac, chemically known as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic properties. This technical guide provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis pathway of Pemedolac. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document includes tabulated quantitative data, detailed experimental protocols, and a visual representation of the synthesis pathway to facilitate a thorough understanding of this compound.

Chemical Structure and Properties

Pemedolac is a complex heterocyclic compound featuring a pyrano[3,4-b]indole core. The chemical formula is C₂₂H₂₃NO₃, and it has a molecular weight of 349.42 g/mol . The structure is characterized by a cis-relationship between the ethyl and acetic acid groups at the C1 position of the pyran ring.

| Property | Value | Reference |

| IUPAC Name | (1RS,4SR)-1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid | [1] |

| CAS Number | 114716-16-4 | [1] |

| Molecular Formula | C₂₂H₂₃NO₃ | [1] |

| Molecular Weight | 349.42 g/mol | [1] |

| Melting Point | 144-146 °C | [2] |

Synthesis Pathway

The synthesis of Pemedolac is a multi-step process that involves the construction of the key tetrahydropyrano[3,4-b]indole heterocyclic system. The overall synthesis can be broken down into the formation of a key tryptophol intermediate, followed by a cyclization reaction to form the pyran ring, and subsequent hydrolysis to yield the final carboxylic acid.

Caption: Synthesis pathway of Pemedolac.

Experimental Protocols

The following protocols are based on the synthesis described in the scientific literature.

Step 1: Synthesis of the Intermediate Ester

-

Reaction: To a solution of 2-(phenylmethyl)-1H-indole-3-ethanol in dichloromethane is added methyl 2-formylbutanoate. The mixture is cooled, and boron trifluoride etherate is added dropwise.

-

Reaction Conditions: The reaction is stirred at room temperature.

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the crude intermediate ester.

Step 2: Cyclization to Pemedolac Methyl Ester

-

Reaction: The crude intermediate ester from the previous step is dissolved in benzene, and trifluoroacetic acid is added.

-

Reaction Conditions: The mixture is heated to reflux.

-

Work-up: The reaction mixture is cooled, washed with sodium bicarbonate solution and brine, dried, and concentrated. The resulting residue contains a mixture of cis and trans isomers of Pemedolac methyl ester.

Step 3: Isomer Separation

-

Procedure: The mixture of cis and trans isomers is separated using column chromatography on silica gel.

Step 4: Hydrolysis to Pemedolac

-

Reaction: The purified cis-Pemedolac methyl ester is dissolved in ethanol, and a 10% aqueous solution of sodium hydroxide is added.[2]

-

Reaction Conditions: The mixture is heated under reflux for 2 hours.[2]

-

Work-up: The ethanol is removed under reduced pressure. The aqueous residue is washed with ether, then acidified with concentrated hydrochloric acid. The precipitated product is extracted with ether. The combined ether extracts are washed, dried, and concentrated to yield Pemedolac. The crude product can be recrystallized from a suitable solvent system like benzene/petroleum ether to afford pure Pemedolac.[2]

Quantitative Data

| Step | Product | Yield (%) | Melting Point (°C) | Analytical Data | Reference |

| 4 | Pemedolac | 80% (after recrystallization) | 144-146 | Anal. Calcd. for C₂₂H₂₃NO₃: C, 75.62; H, 6.63; N, 4.01. Found: C, 75.96; H, 6.43; N, 3.99. IR (KBr): 3380, 3260, 1740 cm⁻¹ | [2] |

Mechanism of Action

Pemedolac, like other NSAIDs, is a cyclooxygenase (COX) inhibitor. Its analgesic and anti-inflammatory effects are primarily attributed to the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that are involved in the signaling of pain and inflammation. By blocking the COX enzymes, Pemedolac reduces the production of prostaglandins, thereby alleviating pain and reducing inflammation.

References

The Discovery and Development of Pemedolac: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemedolac, chemically described as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a potent, non-narcotic analgesic agent that emerged from investigations into pyrano[3,4-b]indole-1-acetic acids. This document provides a detailed technical guide on the discovery, synthesis, and preclinical development of pemedolac, with a focus on its analgesic properties. It includes a summary of quantitative data from various animal models, detailed experimental protocols for the key analgesic assays, and visualizations of its proposed mechanism of action and experimental workflows. While extensive preclinical data underscores its potential, information on human clinical trials and detailed pharmacokinetics remains limited in the public domain.

Introduction

The quest for potent analgesic agents with improved safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs) and opioids has been a long-standing goal in pharmaceutical research. Pemedolac was identified as a promising candidate exhibiting a significant separation between its analgesic and anti-inflammatory activities, a desirable characteristic that could predict a favorable gastrointestinal safety profile.[1] This document synthesizes the available scientific literature to present a comprehensive technical overview of pemedolac's development.

Synthesis and Chemical Properties

Pemedolac is a derivative of the pyrano[3,4-b]indole-1-acetic acid scaffold. Its synthesis has been described in the scientific literature and involves a multi-step process.[2][3] The active stereoisomer of pemedolac is the (+)-enantiomer, which has been assigned a 1S,4R absolute configuration.[2] This active eutomer is also referred to as PEM-420.[4]

Preclinical Pharmacology

Pemedolac has demonstrated potent analgesic activity in a variety of animal models of chemically-induced and inflammatory pain.[2][5] Its analgesic effects are not mediated by opioid receptors, as they are not antagonized by naloxone, and tolerance does not develop with repeated administration.[5]

Analgesic Activity

The analgesic potency of pemedolac and its active eutomer, PEM-420, has been quantified in several standard assays. The data consistently show that pemedolac is a potent analgesic at doses significantly lower than those required for anti-inflammatory effects.

Table 1: Analgesic Potency of Pemedolac and PEM-420 in Rodent Models

| Compound | Assay | Species | ED₅₀ (mg/kg, p.o.) | Reference |

| Pemedolac | Phenylbenzoquinone Writhing | Mouse | < 2.0 | [5] |

| Pemedolac | Paw Pressure Test | Rat | < 2.0 | [5] |

| PEM-420 | Phenylbenzoquinone (PBQ) Writhing | Mouse | 0.80 | [4] |

| PEM-420 | Acetic Acid Writhing | Mouse | 0.92 | [4] |

| PEM-420 | Acetylcholine Writhing | Mouse | 0.075 | [4] |

| PEM-420 | Acetic Acid Writhing | Rat | 8.4 | [4] |

| PEM-420 | Randall-Selitto (Yeast-injected paw) | Rat | 0.55 | [4] |

Anti-Inflammatory and Ulcerogenic Liability

A key feature of pemedolac is its weak anti-inflammatory activity relative to its analgesic potency, suggesting a distinct mechanism or receptor interaction compared to traditional NSAIDs.[5] This separation of activities is often associated with a reduced potential for gastrointestinal side effects.

Table 2: Anti-Inflammatory and Ulcerogenic Potential of Pemedolac and PEM-420

| Compound | Assay | Species | ED₅₀ / UD₅₀ (mg/kg, p.o.) | Reference |

| Pemedolac | Carrageenan Paw Edema | Rat | ~100 | [5] |

| PEM-420 | Acute Ulcerogenicity (fasted) | Rat | UD₅₀ = 99 | [4] |

| PEM-420 | Subacute Ulcerogenicity (fed, 4 days) | Rat | UD₅₀ = 74 (mg/kg/day) | [4] |

Mechanism of Action

The primary mechanism of action for pemedolac, like other NSAIDs, is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes.[4] Prostaglandins, particularly PGE₂ and PGI₂, are key mediators of pain and inflammation. By inhibiting their production, pemedolac reduces the sensitization of peripheral nociceptors. The potent analgesic effect coupled with weak anti-inflammatory activity suggests a potential for COX isoenzyme selectivity or modulation of other pain signaling pathways.

Caption: Proposed mechanism of action for Pemedolac.

Experimental Protocols

Detailed methodologies for the key preclinical assays are crucial for the interpretation and replication of results.

Randall-Selitto Paw Pressure Test (Rat)

This test measures the pain threshold in response to a continuously increasing mechanical stimulus.

-

Animal Model: Male Sprague-Dawley rats.

-

Inflammation Induction: A 0.1 mL injection of 20% brewer's yeast suspension in saline is administered into the plantar surface of the right hind paw to induce inflammation and hyperalgesia.

-

Drug Administration: Pemedolac or vehicle is administered orally (p.o.) at various doses.

-

Testing Apparatus: An analgesy-meter that applies a linearly increasing pressure to the paw.

-

Procedure: At specified time points after drug administration, a constantly increasing pressure is applied to the inflamed paw. The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold. A cut-off pressure is established to prevent tissue damage.

-

Data Analysis: The dose required to produce a 50% increase in the pain threshold (ED₅₀) is calculated.

Caption: Experimental workflow for the Randall-Selitto test.

Acetic Acid-Induced Writhing Test (Mouse)

This assay assesses visceral pain by observing the characteristic stretching and writhing behavior induced by an intraperitoneal injection of an irritant.

-

Animal Model: Male Swiss-Webster mice.

-

Drug Administration: Pemedolac or vehicle is administered orally (p.o.) at various doses.

-

Induction of Writhing: After a set period for drug absorption (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.

-

Observation: Immediately after the acetic acid injection, mice are placed in individual observation chambers, and the number of writhes (a wave of constriction of the abdominal muscles followed by stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes).

-

Data Analysis: The percentage inhibition of writhing for each dose group is calculated relative to the vehicle-treated control group. The ED₅₀, the dose that causes a 50% reduction in writhing, is then determined.

Caption: Experimental workflow for the writhing test.

Pharmacokinetics and Clinical Development

Despite the promising preclinical data, there is a notable absence of publicly available information on the pharmacokinetics (Cmax, Tmax, half-life) of pemedolac in animals or humans. Similarly, no data from human clinical trials for pemedolac are available in the published literature or clinical trial registries. This lack of information prevents a full assessment of its clinical potential and developmental trajectory.

Conclusion

Pemedolac is a potent non-narcotic analgesic with a unique preclinical profile characterized by a significant separation of its analgesic and anti-inflammatory effects. This suggests a potentially improved safety profile compared to traditional NSAIDs. The available data from in vivo animal models robustly support its analgesic efficacy. However, the absence of pharmacokinetic and clinical trial data in the public domain leaves a critical gap in our understanding of its therapeutic potential in humans. Further research and disclosure of any existing data would be necessary to fully elucidate the developmental history and clinical utility of this compound.

References

- 1. Determination of analgesic drug efficacies by modification of the Randall and Selitto rat yeast paw test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pemedolac: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and analgesic activity of pemedolac (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic activities of PEM-420, the active eutomer of pemedolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Pemedolac and Its Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemedolac, chemically known as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic properties.[1][2] As a chiral molecule, it exists as a pair of enantiomers. The pharmacological activity of Pemedolac is primarily attributed to its (+)-enantiomer, also known as PEM-420, which has been identified as the active eutomer.[3] This technical guide provides an in-depth overview of the pharmacological profile of racemic Pemedolac and its individual enantiomers, focusing on its mechanism of action, preclinical efficacy, and safety profile. The information is presented to aid researchers and professionals in drug development in understanding the therapeutic potential of this compound.

Mechanism of Action

Signaling Pathway

The anti-inflammatory and analgesic effects of Pemedolac are a direct consequence of its interference in the arachidonic acid cascade. By inhibiting COX enzymes, Pemedolac reduces the synthesis of prostaglandins that sensitize nociceptors and mediate the inflammatory response.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for racemic Pemedolac and its active enantiomer, PEM-420.

Table 1: Analgesic Activity

| Compound | Test Model | Species | ED50 (mg/kg, p.o.) | Reference |

| Pemedolac | Chemically-induced pain | Rat/Mouse | ≤ 2.0 | [1] |

| Pemedolac | Inflammatory pain (Paw pressure test) | Rat | 1.0 (activity at 16h) | [1] |

| Pemedolac | p-Phenylbenzoquinone writhing | Mouse | 10.0 (activity at 10h) | [1] |

| PEM-420 | Phenylbenzoquinone (PBQ) writhing | Mouse | 0.80 | [2] |

| PEM-420 | Acetic acid writhing | Mouse | 0.92 | [2] |

| PEM-420 | Acetylcholine writhing | Mouse | 0.075 | [2] |

| PEM-420 | Acetic acid writhing | Rat | 8.4 | [2] |

| PEM-420 | Randall-Selitto test (yeast-injected paw) | Rat | 0.55 | [2] |

Table 2: Anti-inflammatory and Prostaglandin Inhibition Activity

| Compound | Test Model | Species | ED50 (mg/kg, p.o.) | Reference |

| Pemedolac | Carrageenan paw edema | Rat | ~100 | [1] |

| PEM-420 | PBQ-induced PGI2 production | Mouse | 0.5 | [2] |

| PEM-420 | PBQ-induced PGE2 production | Mouse | 1.2 | [2] |

Table 3: Ulcerogenic Potential

| Compound | Test Condition | Species | UD50 (mg/kg, p.o.) | Reference |

| Pemedolac | Acute | Not Specified | 107 | [1] |

| Pemedolac | Subacute | Not Specified | ~140/day | [1] |

| PEM-420 | Acute (fasted) | Rat | 99 | [2] |

| PEM-420 | Subacute (4 days, fed) | Rat | 74/day | [2] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Phenylbenzoquinone (PBQ)-Induced Writhing Test (Mouse)

This model assesses the efficacy of analgesics against visceral pain.

-

Animals: Male or female mice are used.

-

Procedure:

-

Animals are fasted overnight prior to the experiment.

-

Test compounds (Pemedolac, PEM-420, or vehicle) are administered orally (p.o.).

-

After a set pre-treatment time (e.g., 60 minutes), animals are injected intraperitoneally (i.p.) with a solution of phenylbenzoquinone (PBQ) to induce a writhing response (a characteristic stretching and constriction of the abdomen).

-

Immediately after PBQ injection, animals are placed in an observation chamber.

-

The number of writhes is counted for a specified period (e.g., 5 to 35 minutes post-injection).

-

-

Endpoint: The analgesic effect is determined by the reduction in the number of writhes in the drug-treated groups compared to the vehicle-treated control group. The ED50, the dose that produces a 50% reduction in writhing, is then calculated.

Randall-Selitto Test (Rat)

This method is used to assess mechanical nociceptive thresholds, typically in a model of inflammatory pain.

-

Animals: Rats are typically used for this assay.

-

Procedure:

-

Inflammation is induced in one hind paw of the rat, for example, by a subplantar injection of a phlogistic agent like brewer's yeast suspension.

-

At a specified time after the induction of inflammation, the test compound (Pemedolac, PEM-420, or vehicle) is administered orally.

-

At the time of expected peak drug effect, a mechanical stimulus of gradually increasing pressure is applied to the inflamed paw using a specialized instrument.

-

The pressure at which the rat withdraws its paw is recorded as the pain threshold.

-

-

Endpoint: The analgesic effect is measured as an increase in the paw withdrawal threshold in the drug-treated groups compared to the vehicle-treated control group. The ED50 is the dose that causes a 50% increase in the pain threshold.

Carrageenan-Induced Paw Edema (Rat)

This is a standard model for evaluating the anti-inflammatory activity of a compound.

-

Animals: Rats are commonly used.

-

Procedure:

-

The initial volume of one hind paw is measured using a plethysmometer.

-

The test compound (Pemedolac or vehicle) is administered orally.

-

After a pre-treatment period, a subplantar injection of carrageenan solution is made into the same paw to induce localized inflammation and edema.

-

The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Endpoint: The anti-inflammatory activity is expressed as the percentage inhibition of the increase in paw volume in the drug-treated groups compared to the vehicle-treated control group. The ED50 is the dose that produces a 50% inhibition of edema.

Safety Profile

A key feature of Pemedolac is its favorable gastrointestinal safety profile compared to other NSAIDs.[1] The data indicates a significant separation between the doses required for analgesic effects and those causing gastric irritation. The ulcerogenic dose (UD50) for both racemic Pemedolac and its active enantiomer PEM-420 is substantially higher than their effective analgesic doses (ED50).[1][2] This suggests a reduced risk of gastrointestinal side effects at therapeutically relevant doses.

Conclusion

Pemedolac is a potent, long-acting, non-narcotic analgesic. Its pharmacological activity resides in the (+)-enantiomer, PEM-420. The mechanism of action is consistent with that of other NSAIDs, involving the inhibition of prostaglandin synthesis. A distinguishing characteristic of Pemedolac is its significant separation of analgesic and anti-inflammatory doses from those that cause gastric damage, indicating a potentially improved safety profile. Further research to elucidate the specific COX-1/COX-2 inhibitory profile of its enantiomers would provide a more complete understanding of its mechanism and therapeutic potential.

References

Pemedolac Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemedolac is a potent, long-acting, non-narcotic analgesic agent. This technical guide provides a comprehensive overview of the current understanding of its molecular target and the validation of its mechanism of action. Pemedolac's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory and pain pathways. This guide details the supporting evidence, summarizes the available quantitative data, and outlines the general experimental protocols relevant to the target identification and validation of pemedolac and similar nonsteroidal anti-inflammatory drugs (NSAIDs).

Introduction

Pemedolac, a pyrrolo-pyrrole derivative, has demonstrated significant analgesic properties in preclinical studies.[1][2] A key characteristic of pemedolac is the separation of its potent analgesic effects from anti-inflammatory and gastric irritant effects at therapeutic doses, suggesting a potentially favorable safety profile compared to traditional NSAIDs.[1] Understanding the precise molecular target and mechanism of action is crucial for its clinical development and therapeutic application.

Primary Molecular Target: Cyclooxygenase (COX)

The primary molecular targets of pemedolac have been identified as the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in pain and inflammation.

Evidence for COX Inhibition

The principal evidence for pemedolac's action on COX enzymes comes from studies on its active eutomer, PEM-420. In preclinical models, PEM-420 was shown to inhibit the production of prostaglandin I2 (PGI2) and prostaglandin E2 (PGE2), both of which are downstream products of the COX pathway.[2] This inhibition of prostaglandin synthesis is a hallmark of NSAIDs and directly links pemedolac's analgesic activity to the COX pathway.

Quantitative Analysis of COX Inhibition

| Compound | Parameter | Species | Model | ED50 (mg/kg, p.o.) | Reference |

| PEM-420 | Inhibition of PGI2 production | Mouse | PBQ-induced writhing | 0.5 | [2] |

| PEM-420 | Inhibition of PGE2 production | Mouse | PBQ-induced writhing | 1.2 | [2] |

| Pemedolac | Analgesia | Rat | Paw pressure test | <2.0 | [1] |

| Pemedolac | Analgesia | Mouse | p-Phenylbenzoquinone writhing | <2.0 | [1] |

| Pemedolac | Anti-inflammatory | Rat | Carrageenan paw edema | ~100 | [1] |

Table 1: In Vivo Efficacy of Pemedolac and its Active Eutomer, PEM-420.

Signaling Pathway

Pemedolac exerts its analgesic effect by intervening in the arachidonic acid signaling cascade. By inhibiting COX enzymes, it prevents the synthesis of prostaglandins that sensitize nociceptors (pain-sensing neurons).

Experimental Protocols for Target Validation

The following are generalized protocols for key experiments used to identify and validate the targets of NSAIDs like pemedolac.

In Vitro COX Inhibition Assay

Objective: To determine the in vitro potency and selectivity of a compound against COX-1 and COX-2.

Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

-

Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then typically converted to a more stable product like PGE2 for quantification.

-

Procedure:

-

The test compound (e.g., pemedolac) at various concentrations is pre-incubated with the COX enzyme.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined time and then terminated.

-

The amount of prostaglandin produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) is used to determine the selectivity of the compound.

In Vivo Prostaglandin Synthesis Inhibition Assay

Objective: To assess the ability of a compound to inhibit prostaglandin synthesis in a living organism.

Methodology:

-

Animal Model: Typically, rodents (mice or rats) are used.

-

Procedure:

-

Animals are administered the test compound (e.g., pemedolac) orally or via another relevant route.

-

After a specified time, an inflammatory stimulus (e.g., carrageenan or phenylbenzoquinone) is administered to induce prostaglandin production.

-

At a designated time point, animals are euthanized, and relevant tissues or fluids (e.g., peritoneal fluid, inflammatory exudate) are collected.

-

Prostaglandin levels (e.g., PGE2, PGI2) are measured using ELISA or LC-MS.

-

-

Data Analysis: The dose of the compound that causes 50% inhibition of prostaglandin synthesis (ED50) is determined.

Off-Target Screening and Safety Pharmacology

A comprehensive target validation strategy includes assessing the interaction of the drug candidate with a wide range of other potential targets to identify any off-target effects that could lead to adverse events. While specific off-target screening data for pemedolac is not publicly available, standard practices in drug development involve screening against a panel of receptors, ion channels, and enzymes. The observation that pemedolac's analgesic activity is not antagonized by naloxone indicates that it does not exert its effects through opioid receptors.[1]

Conclusion

References

In Vitro Characterization of PEM-420: A Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of PEM-420, a novel small molecule inhibitor. The data and protocols herein detail its enzymatic activity, cellular effects, and mechanism of action, establishing a foundation for further preclinical and clinical development.

Biochemical Activity of PEM-420

PEM-420 was designed as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in various human cancers.

The inhibitory activity of PEM-420 against recombinant human MEK1 was assessed using a luminescence-based kinase assay. The assay measures the amount of ATP remaining after the kinase reaction, where a lower signal indicates higher kinase activity.

Table 1: Enzymatic Inhibition of MEK1 by PEM-420

| Compound | Target | Assay Type | Substrate | ATP Concentration (μM) | IC50 (nM) |

| PEM-420 | MEK1 | Luminescence | Inactive ERK1 | 10 | 15.2 |

-

Reagent Preparation : Prepare a reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Compound Dilution : Create a 10-point serial dilution of PEM-420 in 100% DMSO, followed by a further dilution in the reaction buffer.

-

Enzyme and Substrate Addition : Add 5 µL of the diluted compound to a 384-well plate. Subsequently, add 5 µL of a solution containing 2 ng/µL of recombinant human MEK1 and 0.2 µg/µL of inactive ERK1 substrate.

-

Initiation of Kinase Reaction : Start the reaction by adding 10 µL of a 10 µM ATP solution. Incubate the plate at room temperature for 60 minutes.

-

Termination and Signal Detection : Stop the reaction by adding 20 µL of a commercial kinase-glo reagent. a luminescence reader is used to measure the signal after a further 10-minute incubation.

-

Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using a four-parameter logistic model.

Cellular Activity of PEM-420

The on-target effect of PEM-420 in a cellular context was evaluated by measuring the inhibition of ERK1/2 phosphorylation, a direct downstream target of MEK1. A human colorectal cancer cell line, HT-29, which harbors a BRAF V600E mutation leading to constitutive activation of the MEK/ERK pathway, was utilized.

Table 2: Cellular Inhibition of p-ERK in HT-29 Cells by PEM-420

| Compound | Cell Line | Assay Type | Treatment Time (hours) | Endpoint Measurement | EC50 (nM) |

| PEM-420 | HT-29 | In-Cell Western | 2 | p-ERK1/2 Levels | 45.8 |

-

Cell Seeding : Plate HT-29 cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of PEM-420 for 2 hours.

-

Cell Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining : Block with a suitable blocking buffer and then incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Subsequently, incubate with species-specific secondary antibodies conjugated to infrared dyes.

-

Signal Quantification : Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both p-ERK and total ERK.

-

Data Normalization and Analysis : Normalize the p-ERK signal to the total ERK signal. Determine the half-maximal effective concentration (EC50) from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling cascade and the point of intervention for PEM-420.

Caption: Mechanism of PEM-420 in the MAPK signaling pathway.

This diagram outlines the key steps in the In-Cell Western protocol used to determine the cellular potency of PEM-420.

Caption: Workflow for the In-Cell Western p-ERK assay.

Pemedolac's Effect on Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemedolac is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic properties. This document provides a detailed technical overview of its effects on the prostaglandin synthesis pathways. While specific in vitro IC50 values for pemedolac's inhibition of cyclooxygenase (COX) isoforms are not extensively reported in publicly available literature, in vivo studies demonstrate its clear impact on prostaglandin production. This guide synthesizes the available data, outlines relevant experimental methodologies for further investigation, and visualizes the key biological pathways involved.

Introduction to Prostaglandin Synthesis

Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation, pain, fever, and platelet aggregation. They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.

The inhibition of these enzymes, particularly COX-2, is the principal mechanism of action for NSAIDs.

Pemedolac's Mechanism of Action

Pemedolac, like other NSAIDs, is understood to exert its analgesic and anti-inflammatory effects through the inhibition of the cyclooxygenase enzymes, thereby reducing the production of prostaglandins. The active eutomer of pemedolac is known as PEM-420.

Prostaglandin Synthesis Pathway

The synthesis of prostaglandins from arachidonic acid is a multi-step enzymatic process. The initial and rate-limiting step is the conversion of arachidonic acid to prostaglandin G2 (PGG2) and then to prostaglandin H2 (PGH2) by the COX enzymes. PGH2 is then further metabolized by various synthases to produce different prostaglandins, including PGE2, PGI2 (prostacyclin), PGF2α, and thromboxane A2 (TXA2).

Pemedolac's Point of Intervention

Pemedolac inhibits the activity of both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to PGH2 and subsequently reducing the synthesis of all downstream prostaglandins.

Preclinical Analgesic Efficacy of Pemedolac: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemedolac, a novel pyrano[3,4-b]indole-1-acetic acid derivative, has demonstrated significant potential as a long-acting, non-narcotic analgesic in preclinical studies. This technical guide provides a comprehensive overview of the preclinical data supporting the analgesic efficacy of Pemedolac and its active eutomer, PEM-420. The document details the quantitative data from various animal models, outlines the experimental protocols used in these studies, and illustrates the proposed mechanism of action through signaling pathway diagrams. A notable characteristic of Pemedolac is the significant separation between its analgesic and anti-inflammatory doses, suggesting a potentially favorable therapeutic window.

Data Presentation: Analgesic and Anti-inflammatory Potency

The analgesic and anti-inflammatory properties of Pemedolac and its active isomer, PEM-420, have been evaluated in several well-established preclinical models. The quantitative data, primarily expressed as median effective dose (ED50) and median ulcerogenic dose (UD50), are summarized in the tables below for ease of comparison.

Table 1: Analgesic Efficacy of Pemedolac and PEM-420 in Rodent Models

| Compound | Animal Model | Pain Induction Agent | Route of Administration | ED50 (mg/kg) | Citation |

| Pemedolac | Rat & Mouse | Chemically-induced | p.o. | ≤ 2.0 | [1] |

| Pemedolac | Rat | Inflammatory Pain | p.o. | ≤ 2.0 | [1] |

| PEM-420 | Mouse | Phenylbenzoquinone (PBQ) | p.o. | 0.80 | [2] |

| PEM-420 | Mouse | Acetic Acid | p.o. | 0.92 | [2] |

| PEM-420 | Mouse | Acetylcholine | p.o. | 0.075 | [2] |

| PEM-420 | Rat | Acetic Acid | p.o. | 8.4 | [2] |

| PEM-420 | Rat | Yeast (Randall-Selitto) | p.o. | 0.55 | [2] |

Table 2: Anti-inflammatory and Ulcerogenic Profile of Pemedolac and PEM-420 in Rats

| Compound | Assay | Route of Administration | ED50 / UD50 (mg/kg) | Citation |

| Pemedolac | Carrageenan Paw Edema | p.o. | ~100 | [1] |

| Pemedolac | Acute Ulcerogenicity | p.o. | 107 | [1] |

| Pemedolac | Subacute Ulcerogenicity | p.o. | ~140 (per day) | [1] |

| PEM-420 | Acute Ulcerogenicity (fasted) | p.o. | 99 | [2] |

| PEM-420 | Subacute Ulcerogenicity (fed) | p.o. | 74 (per day for 4 days) | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard preclinical pharmacology procedures.

Acetic Acid-Induced Writhing Test (Mouse)

This model assesses visceral pain by inducing a characteristic writhing response.

-

Animals: Male mice (typically 20-30g) are used.

-

Drug Administration: Pemedolac or the vehicle is administered orally (p.o.) at various doses.

-

Induction of Writhing: After a predetermined time for drug absorption (e.g., 30-60 minutes), a 0.6% to 1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.[1][3]

-

Observation: Following the acetic acid injection, mice are placed in an observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period, typically 10 to 20 minutes.[3][4]

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED50, the dose that produces a 50% reduction in writhing, is then determined.

Phenylbenzoquinone (PBQ)-Induced Writhing Test (Mouse)

Similar to the acetic acid writhing test, this model also evaluates peripherally mediated analgesia.

-

Animals: Male mice are used.

-

Drug Administration: Test compounds are administered orally prior to PBQ injection.

-

Induction of Writhing: A solution of p-phenylbenzoquinone is injected intraperitoneally.

-

Observation and Data Analysis: The procedure for observation and calculation of the ED50 is analogous to the acetic acid-induced writhing test.

Randall-Selitto Paw Pressure Test (Rat)

This test measures the threshold of response to a mechanical stimulus on an inflamed paw, indicating hyperalgesia.

-

Animals: Rats are typically used for this assay.

-

Induction of Inflammation: Inflammation is induced by injecting a phlogistic agent, such as a suspension of brewer's yeast, into the subplantar tissue of one hind paw.

-

Drug Administration: Pemedolac or vehicle is administered orally.

-

Measurement of Pain Threshold: At various time points after drug administration, a constantly increasing mechanical pressure is applied to the inflamed paw using a specialized instrument (analgesy-meter).[5][6] The pressure at which the rat withdraws its paw or vocalizes is recorded as the pain threshold.

-

Data Analysis: The increase in pain threshold in drug-treated animals compared to vehicle-treated animals is used to determine the analgesic effect and calculate the ED50.

Carrageenan-Induced Paw Edema (Rat)

This is a standard model to assess the anti-inflammatory activity of a compound.

-

Animals: Wistar or Sprague-Dawley rats are commonly used.

-

Drug Administration: Pemedolac or a reference anti-inflammatory drug is administered orally.

-

Induction of Edema: After drug administration (typically 30-60 minutes), a 1% solution of carrageenan is injected into the subplantar tissue of one hind paw.[7][8]

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[7]

-

Data Analysis: The percentage of inhibition of edema is calculated for each dose group compared to the vehicle control group. The ED50, the dose that causes a 50% reduction in paw edema, is then determined.

Mechanism of Action and Signaling Pathways

Pemedolac's analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of prostaglandin synthesis, a mechanism shared with other non-steroidal anti-inflammatory drugs (NSAIDs).[2] Prostaglandins are key mediators of pain and inflammation, and their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

While specific IC50 values for Pemedolac's inhibition of COX-1 and COX-2 are not available in the reviewed literature, its pharmacological profile suggests a potent inhibition of prostaglandin production at the site of pain, with a significantly lower impact on the systemic prostaglandin synthesis that is associated with gastrointestinal side effects. This is supported by the wide separation observed between its analgesic and ulcerogenic doses.[1]

Arachidonic Acid Cascade and Site of Pemedolac Action

The following diagram illustrates the general pathway of prostaglandin synthesis and the proposed site of action for Pemedolac.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and analgesic activity of pemedolac (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Pemedolac: A Technical Whitepaper on its Potential as a Non-Narcotic Analgesic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemedolac, a novel pyrano[3,4-b]indole-1-acetic acid derivative, has demonstrated significant potential as a potent, long-acting, non-narcotic analgesic with a promising separation from anti-inflammatory effects and a favorable gastrointestinal safety profile in preclinical studies. This document provides a comprehensive technical overview of pemedolac, summarizing its analgesic efficacy, proposed mechanism of action, and key preclinical data. While the available data positions pemedolac as an intriguing candidate for non-opioid pain management, a notable gap exists in the public domain regarding its specific cyclooxygenase (COX) enzyme inhibition profile, detailed pharmacokinetic parameters, and the outcomes of any clinical trials in humans.

Introduction

The imperative for effective and safe non-narcotic analgesics is a cornerstone of modern pharmaceutical research, driven by the significant societal and patient burden of the opioid crisis. Pemedolac (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid) emerged from a research program aimed at identifying compounds with a distinct separation between analgesic and anti-inflammatory activities, a common limitation of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] Preclinical evidence suggests that pemedolac and its active (+)-enantiomer, PEM-420, exhibit potent analgesic properties at doses significantly lower than those required for anti-inflammatory or ulcerogenic effects.[1][2] This profile suggests a potentially wider therapeutic window and an improved safety profile compared to conventional NSAIDs.

Analgesic and Anti-Inflammatory Activity

Pemedolac's analgesic efficacy has been evaluated in various chemically-induced and inflammatory pain models in rodents. The compound has consistently demonstrated potent, dose-dependent pain relief.[1][2]

Quantitative Efficacy Data

The following tables summarize the key efficacy (ED50) and gastric irritation (UD50) data for pemedolac and its active enantiomer, PEM-420.

| Compound | Analgesic Model | Species | ED50 (mg/kg, p.o.) | Reference |

| Pemedolac | Chemically-induced & Inflammatory Pain | Rat & Mouse | ≤ 2.0 | [1] |

| Pemedolac | Carrageenan Paw Edema (Anti-inflammatory) | Rat | ~100 | [1] |

| PEM-420 | Phenylbenzoquinone (PBQ) Writhing | Mouse | 0.80 | [2] |

| PEM-420 | Acetic Acid Writhing | Mouse | 0.92 | [2] |

| PEM-420 | Acetylcholine Writhing | Mouse | 0.075 | [2] |

| PEM-420 | Acetic Acid Writhing | Rat | 8.4 | [2] |

| PEM-420 | Randall-Selitto Test (Yeast-injected paw) | Rat | 0.55 | [2] |

| Compound | Gastric Ulceration Model | Species | UD50 (mg/kg, p.o.) | Reference |

| Pemedolac | Acute | Rat | 107 | [1] |

| Pemedolac | Subacute | Rat | ~140 (mg/kg/day) | [1] |

| PEM-420 | Acute (fasted) | Rat | 99 | [2] |

| PEM-420 | Subacute (4 days, fed) | Rat | 74 (mg/kg/day) | [2] |

Mechanism of Action

Pemedolac's mechanism of action is distinct from that of opioid analgesics. Its analgesic effects are not antagonized by naloxone, and tolerance does not develop with repeated administration.[1] The evidence strongly points towards the inhibition of prostaglandin synthesis, a hallmark of NSAIDs. The active enantiomer, PEM-420, has been shown to inhibit the production of prostaglandin I2 (PGI2) and prostaglandin E2 (PGE2) in the peritoneal cavity of mice.[2]

This suggests that pemedolac likely exerts its analgesic effects through the inhibition of cyclooxygenase (COX) enzymes. However, specific IC50 values for pemedolac or PEM-420 against COX-1 and COX-2 are not publicly available. This information is critical for a definitive assessment of its COX selectivity and, consequently, its potential for gastrointestinal and cardiovascular side effects.

Proposed Signaling Pathway

Caption: Proposed mechanism of Pemedolac via COX enzyme inhibition.

Synthesis

The synthesis of pemedolac has been described in the scientific literature.[3] A brief overview of the synthetic route is presented below. For a detailed, step-by-step protocol, please refer to the original publication.

Synthetic Workflow

Caption: Simplified synthetic workflow for Pemedolac.

Experimental Protocols

The following are detailed methodologies for the key preclinical pain models used to evaluate pemedolac's analgesic activity.

Acetic Acid-Induced Writhing Test (Mouse)

Objective: To assess peripheral analgesic activity by quantifying the reduction in visceral pain responses.

Procedure:

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Mice are randomly assigned to control and treatment groups.

-

Drug Administration: Pemedolac or the vehicle is administered orally (p.o.).

-

Induction of Writhing: 30-60 minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally (i.p.).

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching of the abdomen and/or hind limbs) is counted for a period of 15-20 minutes.

-

Data Analysis: The percentage inhibition of writhing is calculated for each treatment group compared to the control group. The ED50 is determined from the dose-response curve.

Randall-Selitto Paw Pressure Test (Rat)

Objective: To evaluate the analgesic effect on mechanical hyperalgesia in an inflammatory pain model.

Procedure:

-

Animals: Male Sprague-Dawley rats (150-200 g) are used.

-

Induction of Inflammation: A 1% suspension of carrageenan or yeast in saline is injected into the plantar surface of the right hind paw to induce inflammation and hyperalgesia.

-

Drug Administration: Pemedolac or the vehicle is administered orally (p.o.) at a specified time before the pain threshold measurement.

-

Measurement of Pain Threshold: At various time points after drug administration, a constantly increasing mechanical pressure is applied to the inflamed paw using a specialized analgesy-meter.

-

Endpoint: The pressure at which the rat withdraws its paw is recorded as the pain threshold. A cut-off pressure is set to avoid tissue damage.

-

Data Analysis: The increase in pain threshold in the drug-treated groups is compared to the vehicle-treated group. The ED50 is calculated based on the dose-dependent increase in pain threshold.

Pharmacokinetics and Clinical Data

A thorough search of the public scientific literature and clinical trial registries did not yield any specific pharmacokinetic data (e.g., half-life, Cmax, bioavailability, metabolism) for pemedolac in any species. Similarly, no results from clinical trials in humans have been publicly reported. This lack of data represents a significant gap in the comprehensive evaluation of pemedolac's therapeutic potential.

Discussion and Future Directions

Pemedolac presents a compelling preclinical profile as a potent, non-narcotic analgesic with a notable separation of analgesic and anti-inflammatory/ulcerogenic effects. Its mechanism of action, presumed to be through the inhibition of prostaglandin synthesis, aligns with that of established NSAIDs. The key differentiator appears to be its high analgesic potency at doses that do not cause significant gastric irritation, a feature that could translate into a superior clinical safety profile.

The most critical next step in the development of pemedolac would be the determination of its in vitro inhibitory activity against COX-1 and COX-2. This would clarify its selectivity and provide a stronger basis for predicting its clinical side-effect profile. Furthermore, comprehensive pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion, which will inform dosing regimens in future clinical trials.

The absence of publicly available clinical trial data makes it impossible to assess the translation of pemedolac's promising preclinical findings to human subjects. Future research should focus on conducting well-designed Phase I and II clinical trials to evaluate the safety, tolerability, pharmacokinetics, and analgesic efficacy of pemedolac in humans.

Conclusion

Pemedolac is a promising non-narcotic analgesic candidate with a strong preclinical data package supporting its potent analgesic effects and favorable initial safety profile. However, the lack of specific data on its COX selectivity, pharmacokinetics, and clinical efficacy in humans currently limits a full assessment of its therapeutic potential. Further research to address these knowledge gaps is warranted to determine if pemedolac can fulfill its promise as a valuable addition to the armamentarium of non-opioid pain therapeutics.

References

Methodological & Application

Application Notes and Protocols: Acetic Acid-Induced Writhing Test with Pemedolac

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the acetic acid-induced writhing test to evaluate the analgesic efficacy of Pemedolac. Pemedolac has demonstrated potent analgesic effects in preclinical studies, and this document outlines the necessary procedures to replicate and build upon these findings.

Introduction

The acetic acid-induced writhing test is a widely used and reliable method for screening peripherally acting analgesic agents.[1][2] The intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, characterized by abdominal constrictions, twisting of the trunk, and extension of the hind limbs.[1][3] This visceral pain response is mediated by the release of endogenous inflammatory mediators, such as prostaglandins and bradykinin, which sensitize peripheral nociceptors.[1][3] Pemedolac, a non-steroidal anti-inflammatory drug (NSAID), has been shown to be effective in this model, suggesting its mechanism of action involves the inhibition of these peripheral pain pathways.[4][5]

Mechanism of Action

The analgesic effect of Pemedolac in the acetic acid-induced writhing test is attributed to its inhibition of the cyclooxygenase (COX) pathway.[4] Intraperitoneal acetic acid administration triggers an inflammatory cascade, leading to the synthesis of prostaglandins, primarily prostacyclin (PGI2) and prostaglandin E2 (PGE2), which are potent mediators of pain.[6] Pemedolac, like other NSAIDs, is believed to inhibit the COX enzymes (COX-1 and COX-2), thereby reducing the production of these prostaglandins and consequently diminishing the pain response.[4][7][8] The active isomer of pemedolac, PEM-420, has been shown to inhibit the production of PGI2 and PGE2 in the mouse peritoneal cavity.[4]

Data Presentation

The analgesic efficacy of Pemedolac and its active isomer, PEM-420, has been quantified in the acetic acid-induced writhing test. The following table summarizes the reported median effective dose (ED50) values, representing the dose required to produce a 50% reduction in the number of writhes.

| Compound | Species | Writhing-Inducing Agent | Route of Administration | ED50 |

| PEM-420 | Mouse | Acetic Acid | Oral (p.o.) | 0.92 mg/kg[4] |

| PEM-420 | Rat | Acetic Acid | Oral (p.o.) | 8.4 mg/kg[4] |

Experimental Protocols

This section provides a detailed methodology for conducting the acetic acid-induced writhing test to evaluate the analgesic potential of Pemedolac.

Materials and Reagents

-

Pemedolac

-

Acetic acid (0.6% v/v solution in distilled water)

-

Vehicle for Pemedolac (e.g., 0.5% carboxymethylcellulose)

-

Standard analgesic drug (e.g., Diclofenac sodium, Indomethacin)

-

Saline solution (0.9% NaCl)

-

Male Swiss albino mice (20-30 g)

-

Syringes and needles for oral and intraperitoneal administration

-

Observation chambers (transparent)

-

Stopwatch

Experimental Procedure

-

Animal Acclimatization: Acclimate the mice to the laboratory environment for at least one week before the experiment, with free access to food and water.

-

Grouping and Dosing:

-

Divide the animals into multiple groups (n=6-10 per group):

-

Vehicle Control Group: Receives the vehicle orally.

-

Pemedolac Test Groups: Receive different doses of Pemedolac orally.

-

Positive Control Group: Receives a standard analgesic drug (e.g., Indomethacin 10 mg/kg, i.p.).

-

-

-

Drug Administration:

-

Administer the vehicle, Pemedolac, or the standard drug at a predetermined time before the induction of writhing (typically 30-60 minutes). The oral route is commonly used for Pemedolac.[4]

-

-

Induction of Writhing:

-

Observation and Data Collection:

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

After a latency period of 5 minutes, count the number of writhes for a continuous period of 10-20 minutes.[1][11][12] A writhe is defined as a contraction of the abdominal muscles accompanied by the stretching of the hind limbs.[3]

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for the treated groups using the following formula:

-

% Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the acetic acid-induced writhing test with Pemedolac.

Signaling Pathway of Pemedolac's Analgesic Action

Caption: Proposed signaling pathway for the analgesic action of Pemedolac.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic activities of PEM-420, the active eutomer of pemedolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pemedolac: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saspublishers.com [saspublishers.com]

- 7. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajpp.in [ajpp.in]

- 10. ciencialatina.org [ciencialatina.org]

- 11. sid.ir [sid.ir]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Pemedolac Analgesia Assessment using the Randall-Selitto Paw Pressure Test

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for assessing the analgesic properties of Pemedolac using the Randall-Selitto paw pressure test, a well-established method for evaluating pain responses in animal models. The protocols outlined below are designed to ensure robust and reproducible data for preclinical drug development.

Introduction to Pemedolac and the Randall-Selitto Test

Pemedolac is a non-narcotic analgesic agent with a potent and long-acting profile.[1] It has demonstrated significant efficacy in models of inflammatory pain.[1] The Randall-Selitto paw pressure test is a widely used method to quantify mechanical nociceptive thresholds. The test measures the amount of pressure an animal will tolerate on its paw before eliciting a withdrawal response. Inflammation is typically induced in the paw to increase sensitivity, making it an ideal model for studying the effects of analgesics like Pemedolac.[2]

Quantitative Data Summary

The analgesic efficacy of Pemedolac and its active eutomer, PEM-420, has been quantified in the Randall-Selitto test. The following tables summarize the available data.

Table 1: Analgesic Potency of Pemedolac and its Active Eutomer (PEM-420) in the Randall-Selitto Paw Pressure Test in Rats

| Compound | ED₅₀ (mg/kg, p.o.) | Notes |

| Pemedolac | < 2.0 | Effective against inflammatory pain.[1] |

| PEM-420 | 0.55 | Active isomer of Pemedolac, tested on a yeast-injected paw.[3] |

Table 2: Duration of Analgesic Activity of Pemedolac in the Rat Paw Pressure Test

| Dose (mg/kg, p.o.) | Time of Significant Analgesic Activity |

| 1.0 | 16 hours |

Note: This table indicates the long-acting nature of Pemedolac's analgesic effects. Further studies are needed to establish a full dose-response and time-course relationship.

Experimental Protocols

Animals

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.

-

Weight: 150-200g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment and to the testing apparatus for several days to minimize stress-induced variability.

Induction of Paw Inflammation

-

Method: Subplantar injection of a phlogistic agent into the right hind paw.

-

Agent: A 0.1 mL injection of a 5% (w/v) suspension of brewer's yeast in sterile saline is a commonly used method to induce a consistent and long-lasting inflammation.[2]

-

Timing: The inflammatory response and hyperalgesia typically develop over 2-4 hours and are stable for several hours thereafter.

Drug Administration

-

Route: Pemedolac is administered orally (p.o.).

-

Vehicle: Prepare a suspension of Pemedolac in a suitable vehicle, such as 0.5% methylcellulose or 1% carboxymethylcellulose in water.

-

Dosing: Administer a range of doses to establish a dose-response curve. Based on the available data, doses ranging from 0.1 to 10 mg/kg would be appropriate. A vehicle control group is essential.

-

Timing: Administer Pemedolac at a predetermined time before the Randall-Selitto test. Given its long-acting nature, a pre-treatment time of 1 to 2 hours is a reasonable starting point, with additional time points (e.g., 4, 8, 16, 24 hours) to fully characterize the duration of action.

Randall-Selitto Paw Pressure Test Procedure

-

Apparatus: An analgesy-meter (e.g., Ugo Basile) is used to apply a linearly increasing mechanical force to the dorsal surface of the inflamed paw. The apparatus typically consists of a plinth to hold the paw and a cone-shaped pusher that applies the pressure.

-

Restraint: Gently restrain the rat, for example, by wrapping it in a soft cloth, ensuring the inflamed hind paw is accessible. Consistent and gentle handling is crucial to minimize stress.

-

Procedure:

-

Place the rat's inflamed paw on the plinth.

-

Position the pusher on the dorsal surface of the paw.

-

Start the apparatus to apply a constantly increasing pressure.

-

Observe the rat for a clear withdrawal response (e.g., pulling the paw away, struggling, or vocalization).

-

The pressure (in grams) at which the withdrawal response occurs is recorded as the paw withdrawal threshold (PWT).

-

-

Cut-off: To prevent tissue damage, a cut-off pressure (e.g., 250g) should be established. If the rat does not withdraw its paw by the cut-off pressure, the test is stopped, and the cut-off value is recorded.

-

Measurements:

-

Baseline: Measure the PWT before inducing inflammation and before drug administration to establish a baseline for each animal.

-

Post-inflammation/Pre-drug: Measure the PWT after the induction of inflammation to confirm the development of hyperalgesia.

-

Post-drug: Measure the PWT at predetermined time points after Pemedolac administration.

-

Data Analysis

-

Calculate the Mean Paw Withdrawal Threshold (PWT) for each treatment group at each time point.

-

Calculate the Percent Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug PWT - Post-inflammation PWT) / (Cut-off PWT - Post-inflammation PWT)] x 100

-

Statistical Analysis: Use appropriate statistical methods, such as ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's), to compare the PWTs of the Pemedolac-treated groups with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

-

ED₅₀ Calculation: The effective dose that produces 50% of the maximum analgesic effect (ED₅₀) can be calculated using non-linear regression analysis of the dose-response data.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing Pemedolac analgesia.

Proposed Signaling Pathway for Pemedolac's Analgesic Action

Pemedolac, as a non-steroidal anti-inflammatory drug (NSAID), is presumed to exert its analgesic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of pain and inflammation.

References

- 1. Pemedolac: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of analgesic drug efficacies by modification of the Randall and Selitto rat yeast paw test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

Application Notes and Protocols for Pemedolac Administration in Freund's Complete Adjuvant-Induced Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Freund's Complete Adjuvant (FCA)-induced arthritis in rodents is a widely utilized and well-characterized animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating the efficacy of novel anti-arthritic and analgesic compounds. This model mimics several key features of human rheumatoid arthritis, including chronic inflammation, joint destruction, and associated pain. Pemedolac is a potent, long-acting, non-narcotic analgesic agent.[1][2] Notably, it exhibits a significant separation between its analgesic and anti-inflammatory doses, with potent analgesic effects observed at doses much lower than those required for anti-inflammatory activity.[1] This unique profile, coupled with a lower propensity for gastric irritation compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), makes Pemedolac an interesting candidate for managing arthritic pain.[1]

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Pemedolac in an FCA-induced arthritis model in rats.

Data Presentation

The following tables summarize the expected quantitative data from a study evaluating Pemedolac in FCA-induced arthritis.

Table 1: Pemedolac Efficacy on Paw Volume and Arthritis Index

| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume (mL) ± SEM (Day 21) | Mean Arthritis Index (0-16) ± SEM (Day 21) |

| Naive Control | Vehicle | 1.2 ± 0.1 | 0 |

| FCA Control | Vehicle | 3.5 ± 0.3 | 12.5 ± 1.5 |

| Pemedolac | 1 | 3.3 ± 0.3 | 9.0 ± 1.2* |

| Pemedolac | 2 | 3.1 ± 0.2 | 6.5 ± 1.0 |

| Positive Control (e.g., Indomethacin) | 5 | 2.0 ± 0.2 | 4.0 ± 0.8** |

*p < 0.05, **p < 0.01 compared to FCA Control. Data are hypothetical and for illustrative purposes.

Table 2: Effect of Pemedolac on Inflammatory Markers and Pain Threshold

| Treatment Group | Dose (mg/kg, p.o.) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM | Paw Withdrawal Threshold (g) ± SEM |

| Naive Control | Vehicle | 25 ± 5 | 15 ± 4 | 15 ± 1 |

| FCA Control | Vehicle | 150 ± 20 | 120 ± 15 | 4 ± 0.5 |

| Pemedolac | 1 | 140 ± 18 | 110 ± 12 | 8 ± 0.7* |

| Pemedolac | 2 | 130 ± 15 | 100 ± 10 | 11 ± 0.9 |

| Positive Control (e.g., Indomethacin) | 5 | 70 ± 10 | 60 ± 8 | 12 ± 1.0 |

*p < 0.05, **p < 0.01 compared to FCA Control. Data are hypothetical and for illustrative purposes.

Experimental Protocols

I. Induction of Freund's Complete Adjuvant (FCA) Arthritis in Rats

Materials:

-